3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate
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Overview
Description
3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate is a chemical compound with the molecular formula C20H22N2O2. It is a derivative of dibenzoazepine, a tricyclic compound known for its applications in various fields, including pharmaceuticals and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate typically involves the reaction of 5H-dibenzo[b,f]azepine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the development of anticonvulsant drugs.
Industry: Utilized in the production of organic electronic materials
Mechanism of Action
The mechanism of action of 3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate involves its interaction with specific molecular targets. It acts as an organic electrophile in various reactions, facilitating the esterification of free carboxyl groups. This compound can also participate in the P4S10/acyloin reaction, indicating its role in complex organic transformations .
Comparison with Similar Compounds
Similar Compounds
5H-dibenzo[b,f]azepine: Known for its use in anticonvulsant drugs.
10,11-dihydro-5H-dibenzo[b,f]azepine: Used in the synthesis of organic electronic materials.
5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine: Similar structure with different functional groups.
Uniqueness
3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its applications in both pharmaceuticals and organic electronics highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
3-(dimethylamino)propyl benzo[b][1]benzazepine-11-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-21(2)14-7-15-24-20(23)22-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)22;/h3-6,8-13H,7,14-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAJMEUCHJZTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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